L-701252

Description

Properties

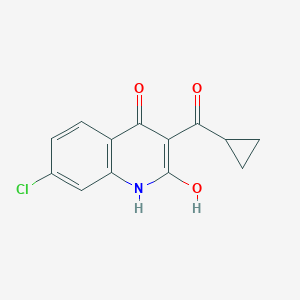

IUPAC Name |

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFWCFPCLDOOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715805 |

Source

|

| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151057-13-5 |

Source

|

| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of L-701,252

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,252, chemically identified as 7-chloro-3-(cyclopropylcarbonyl)-4-hydroxy-2(1H)-quinolinone, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site. This technical guide provides a comprehensive overview of the mechanism of action of L-701,252, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Core Mechanism of Action: Glycine Site Antagonism

The primary mechanism of action of L-701,252 is its competitive antagonism at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) (to the GluN2 subunit) and a co-agonist, typically glycine or D-serine (to the GluN1 subunit), for channel activation. By binding to the glycine site, L-701,252 prevents the binding of the endogenous co-agonists, thereby inhibiting the opening of the ion channel and reducing calcium influx. This targeted antagonism modulates neuronal excitability and has been investigated for its potential neuroprotective effects.

Signaling Pathway of NMDA Receptor and Inhibition by L-701,252

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for L-701,252 and related compounds, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Potency of L-701,252

| Parameter | Value | Receptor/Assay | Source |

| IC₅₀ | 420 nM | NMDA Receptor Glycine Site | [1][2] |

Table 2: Comparative In Vivo Neuroprotective Efficacy of NMDA Glycine Site Antagonists in a Gerbil Model of Global Cerebral Ischemia

| Compound | Dose (mg/kg) | Administration Route | Neuroprotection | Source |

| L-701,252 | 50 | i.p. | Small degree | [3] |

| L-701,324 | 40 | i.p. | Small degree | [3] |

| L-701,273 | 50 | i.p. | Small degree | [3] |

| ACEA 1021 | 25 | i.p. | None | [3] |

| GV 150526A | 40 | i.p. | None | [3] |

| HA 966 | 15 | i.p. | None | [3] |

| MK-801 (non-competitive) | 2 | i.p. | Significant (20%) | [3] |

| LY293558 (AMPA antagonist) | 20 | i.p. | Good (55%) | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further investigation.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol is a generalized procedure for determining the affinity of compounds for the glycine binding site of the NMDA receptor using a radiolabeled ligand.

Protocol Steps:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in a buffered sucrose (B13894) solution.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation in a buffer to remove endogenous ligands.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled glycine site ligand (e.g., [³H]glycine or [³H]DCKA), and varying concentrations of the test compound (L-701,252).

-

For determining non-specific binding, a high concentration of a known non-radiolabeled glycine site ligand is added to a set of wells.

-

Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Model of Global Cerebral Ischemia in Gerbils

This protocol describes the bilateral carotid artery occlusion (BCAO) model in gerbils used to assess the neuroprotective effects of L-701,252.[3]

Protocol Steps:

-

Animal Preparation:

-

Adult Mongolian gerbils are used for this model due to their incomplete circle of Willis, which makes them susceptible to cerebral ischemia following carotid artery occlusion.

-

Anesthetize the animals using an appropriate anesthetic agent.

-

-

Drug Administration:

-

Administer L-701,252 (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the ischemic insult.[3]

-

-

Surgical Procedure:

-

Make a midline cervical incision to expose both common carotid arteries.

-

Carefully separate the arteries from the surrounding tissues.

-

Induce global cerebral ischemia by simultaneously occluding both common carotid arteries with non-traumatic arterial clips for a period of 5 minutes.[3]

-

-

Reperfusion and Post-operative Care:

-

After 5 minutes, remove the clips to allow for reperfusion of the brain.

-

Suture the incision and allow the animals to recover from anesthesia.

-

Administer a second dose of L-701,252 (50 mg/kg, i.p.) 2 hours and 30 minutes after the occlusion.[3]

-

Monitor the animals for a designated period (e.g., 7 days) and provide appropriate post-operative care.

-

-

Assessment of Neuroprotection:

-

At the end of the observation period, euthanize the animals and perfuse them with a fixative.

-

Harvest the brains and process them for histological analysis.

-

Stain brain sections (e.g., with hematoxylin (B73222) and eosin (B541160) or a marker for neuronal viability) to assess the extent of neuronal damage in specific brain regions, such as the hippocampus.

-

Quantify the degree of neuroprotection by comparing the extent of neuronal damage in the drug-treated group to the vehicle-treated group.

-

Structure-Activity Relationship (SAR) of Quinolinone-Based Glycine Site Antagonists

L-701,252 belongs to the quinolinone class of compounds that have been extensively studied for their activity as NMDA receptor glycine site antagonists. The general structure-activity relationships for this class provide insights into the chemical features essential for their inhibitory activity.

References

- 1. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

L-701,252: A Technical Guide to a Potent Glycine Site NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,252 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site. This technical guide provides a comprehensive overview of L-701,252, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience and drug development exploring the therapeutic potential of NMDA receptor modulation.

Core Concepts

L-701,252 exerts its pharmacological effects by competitively inhibiting the binding of glycine and D-serine to the GluN1 subunit of the NMDA receptor. This allosteric modulation prevents the conformational changes necessary for channel opening, thereby blocking the influx of Ca²⁺ and subsequent downstream signaling events.

Mechanism of Action

The NMDA receptor, a crucial component of excitatory synaptic transmission, requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation. L-701,252's antagonism at the glycine site effectively renders the receptor unresponsive to glutamate, thus inhibiting neuronal excitation.

Quantitative Data

The following table summarizes the key quantitative parameters that define the potency and efficacy of L-701,252.

| Parameter | Value | Description |

| IC₅₀ | 420 nM | The half maximal inhibitory concentration, indicating the concentration of L-701,252 required to inhibit 50% of the NMDA receptor response. |

| Kᵢ | Data not available in searched literature | The inhibition constant, representing the binding affinity of L-701,252 for the glycine binding site. A lower Kᵢ value indicates a higher binding affinity. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of L-701,252.

Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a competitive binding assay to determine the Kᵢ value of L-701,252.

Objective: To determine the binding affinity (Kᵢ) of L-701,252 for the glycine binding site of the NMDA receptor.

Materials:

-

Rat cortical membranes

-

[³H]-Glycine (Radioligand)

-

L-701,252

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled Glycine (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of L-701,252.

-

In a multi-well plate, add rat cortical membranes, a fixed concentration of [³H]-Glycine, and varying concentrations of L-701,252.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled glycine instead of L-701,252.

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of L-701,252 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-701,252 concentration to generate a competition curve.

-

Determine the IC₅₀ value from the curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

An In-depth Technical Guide to L-701,252: A Glycine Site NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of L-701,252, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in excitatory neurotransmission, synaptic plasticity, and neuronal development. Its overactivation is implicated in excitotoxicity, a process linked to numerous neurodegenerative disorders such as stroke, epilepsy, and Alzheimer's disease.[1] The NMDA receptor's function uniquely requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.[2][3] This co-agonist requirement presents a distinct target for therapeutic intervention. L-701,252 emerges as a key research tool and potential therapeutic lead due to its high affinity and selectivity for this strychnine-insensitive glycine binding site on the NMDA receptor complex.[4]

Mechanism of Action

L-701,252 functions as a competitive antagonist at the glycine binding site located on the GluN1 subunit of the NMDA receptor.[5] For the receptor's ion channel to open and allow the influx of Ca²⁺, both the glutamate site (on the GluN2 subunit) and the glycine site (on the GluN1 subunit) must be occupied by their respective agonists.[6] L-701,252 binds to the glycine site, thereby preventing the co-agonist from binding and stabilizing the receptor in a closed, non-conducting state, even in the presence of glutamate. This action effectively blocks ion flux and downstream signaling cascades associated with NMDA receptor activation.

Pharmacological Data

L-701,252 is characterized by its high affinity for the NMDA receptor's glycine site. Quantitative analysis from radioligand binding assays and functional studies provides key metrics for its potency and selectivity.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ | 420 nM | Inhibition of NMDA-induced currents | [7] |

| Selectivity | High | Selective for the glycine site over the glutamate site and other receptors | Implied by literature |

Note: Specific Kᵢ values for L-701,252 against different NMDA receptor subunit compositions (e.g., GluN2A-D) are less commonly reported in readily available literature compared to other antagonists but its high potency is well-established.

Experimental Protocols

The characterization of L-701,252 involves standard pharmacological and electrophysiological techniques.

This assay quantifies the affinity of L-701,252 for the NMDA receptor glycine site.

-

Tissue Preparation: Homogenize rat cerebral cortices in a buffered sucrose (B13894) solution. Perform differential centrifugation to isolate synaptic membranes. Wash the membrane pellet multiple times to remove endogenous ligands.

-

Assay Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled glycine site antagonist (e.g., [³H]L-701,252 or a competing ligand like [³H]DCKA) and varying concentrations of unlabeled L-701,252.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of L-701,252. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

This method measures the functional antagonism of NMDA receptor-mediated currents by L-701,252.

-

Slice Preparation: Humanely euthanize a rodent (e.g., Wistar rat) and rapidly extract the brain into ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).[8] Prepare acute coronal or sagittal brain slices (e.g., 300 µm thick) containing the hippocampus or cortex using a vibratome.[8][9]

-

Recording Setup: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated ACSF. Visualize neurons (e.g., CA1 pyramidal neurons) using DIC microscopy.

-

Patching: Fabricate micropipettes from borosilicate glass and fill with an internal solution. Approach a target neuron and form a high-resistance (>1 GΩ) seal ("gigaseal"). Apply gentle suction to rupture the membrane and achieve whole-cell configuration.

-

Data Acquisition: Clamp the neuron's voltage (e.g., at -60 mV). Apply NMDA and glycine via a perfusion system to evoke an inward current.

-

Antagonist Application: After establishing a stable baseline of NMDA-evoked currents, co-apply L-701,252 at various concentrations with the agonists.

-

Analysis: Measure the reduction in the amplitude of the NMDA-evoked current in the presence of L-701,252. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ for functional block.

In Vivo Studies & Effects

In vivo studies in animal models are crucial for understanding the physiological and potential therapeutic effects of L-701,252.

| Study Type | Animal Model | Dose (Route) | Observed Effect | Reference |

| Neuroprotection | Gerbil (Global Cerebral Ischemia) | 50 mg/kg (i.p.) | Provided a small, non-significant degree of neuroprotection. | [7] |

| Anticonvulsant | Rodent models of epilepsy | - | Glycine site antagonists have been investigated for epilepsy.[4] | [4] |

| Antipsychotic-like | Rodent models of psychosis | - | The glutamate hypothesis of schizophrenia suggests a role for NMDA antagonists.[1][6] | [1][6] |

Note: Detailed dose-response data from in vivo studies for L-701,252 are often proprietary or found in specialized literature. The table reflects general findings for this class of compounds.

Downstream Signaling Pathway

By blocking the NMDA receptor, L-701,252 prevents the influx of Ca²⁺, a critical second messenger. This action inhibits the activation of numerous calcium-dependent downstream signaling cascades that are implicated in both physiological processes like Long-Term Potentiation (LTP) and pathological conditions like excitotoxicity.

Conclusion

L-701,252 is a valuable pharmacological tool for the study of NMDA receptor physiology and pathology. Its high potency and selectivity for the glycine co-agonist site make it an ideal probe for dissecting the roles of NMDA receptor signaling in the central nervous system. While its therapeutic potential requires further investigation, its mechanism offers a promising alternative to antagonists targeting the glutamate site or the ion channel, potentially providing a more favorable side-effect profile for treating neurological and psychiatric disorders.[1]

References

- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glycine-site antagonists and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

In-Depth Technical Guide: L-701,252, a Glycine Site Antagonist of the NMDA Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,252, chemically identified as 7-chloro-3-(cyclopropylcarbonyl)-4-hydroxy-2(1H)-quinolinone, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist site. This document provides a comprehensive technical overview of L-701,252, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. The information presented herein is intended to serve as a resource for researchers and professionals engaged in neuroscience drug discovery and development, with a particular focus on the modulation of the glutamatergic system.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and numerous neurological processes. The activation of the NMDA receptor is unique in that it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to their respective sites on the receptor complex. The glycine binding site represents a critical allosteric modulatory site, and its antagonism offers a nuanced approach to modulating NMDA receptor activity.

L-701,252 has emerged as a significant research tool for investigating the physiological and pathological roles of the NMDA receptor glycine site. Its systemic activity and anticonvulsant properties underscore its potential as a lead compound for the development of novel therapeutics for neurological disorders characterized by excessive NMDA receptor activation, such as epilepsy and ischemic brain injury.

Chemical and Physical Properties

A summary of the key chemical and physical properties of L-701,252 is provided in the table below.

| Property | Value |

| IUPAC Name | 7-chloro-3-(cyclopropylcarbonyl)-4-hydroxy-2(1H)-quinolinone |

| Molecular Formula | C₁₃H₁₀ClNO₃ |

| Molecular Weight | 263.68 g/mol |

| CAS Number | 151057-13-5 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

L-701,252 exerts its pharmacological effects by acting as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. By occupying this site, L-701,252 prevents the binding of the endogenous co-agonists glycine and D-serine. This, in turn, allosterically inhibits the conformational changes necessary for channel opening, even in the presence of glutamate. The result is a reduction in the influx of Ca²⁺ and Na⁺ ions through the NMDA receptor channel, leading to a dampening of excitatory neurotransmission.

Signaling Pathway of NMDA Receptor and Point of Intervention by L-701,252

The following diagram illustrates the canonical NMDA receptor signaling pathway and highlights the inhibitory action of L-701,252.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for L-701,252 from in vitro and in vivo studies.

Table 1: In Vitro Activity

| Parameter | Value (nM) | Assay Type |

| IC₅₀ | 420[1] | Inhibition of [³H]glycine binding to rat cortical membranes |

Table 2: In Vivo Efficacy

| Animal Model | Endpoint | Route of Administration | ED₅₀ / Effective Dose |

| Mouse | Maximal Electroshock Seizure (MES) | Intraperitoneal (i.p.) | Data not available in searched literature |

| Gerbil | Global Cerebral Ischemia | Intraperitoneal (i.p.) | 50 mg/kg (small, non-significant neuroprotection) |

Note: While L-701,252 is described as a systemically active anticonvulsant, specific ED₅₀ values from models like the MES test were not available in the public domain literature reviewed.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol is a generalized procedure for determining the binding affinity of a compound to the NMDA receptor glycine site using [³H]glycine.

Objective: To determine the IC₅₀ value of L-701,252 for the displacement of [³H]glycine from its binding site on the NMDA receptor in rat brain cortical membranes.

Materials:

-

Rat forebrain cortices

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]glycine (specific activity ~40-60 Ci/mmol)

-

L-701,252

-

Non-labeled glycine (for determination of non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrain cortices in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

-

The final pellet is resuspended in a known volume of buffer to achieve a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a final volume of 500 µL, combine:

-

100 µL of the membrane preparation

-

50 µL of [³H]glycine (to a final concentration of ~10 nM)

-

50 µL of varying concentrations of L-701,252 (e.g., from 1 nM to 100 µM) or buffer (for total binding) or a saturating concentration of non-labeled glycine (e.g., 1 mM, for non-specific binding).

-

-

Incubate the mixture at 4°C for 30 minutes.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters three times with 5 mL of ice-cold buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-701,252 concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines a general method for assessing the antagonist activity of L-701,252 on NMDA receptor-mediated currents in cultured neurons.

Objective: To characterize the inhibitory effect of L-701,252 on NMDA-evoked currents in primary neuronal cultures.

Materials:

-

Primary neuronal culture (e.g., cortical or hippocampal neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine-free, pH 7.4.

-

Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

NMDA

-

Glycine

-

L-701,252

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Cell Preparation:

-

Plate dissociated neurons on coverslips and culture for 10-14 days.

-

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Whole-Cell Configuration:

-

Approach a neuron with the recording pipette and form a giga-ohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to elicit an inward current.

-

After establishing a stable baseline response, co-apply L-701,252 at various concentrations with the agonists.

-

-

Data Acquisition and Analysis:

-

Record the NMDA-evoked currents in the absence and presence of L-701,252.

-

Measure the peak amplitude of the inward currents.

-

Calculate the percentage inhibition of the control response for each concentration of L-701,252.

-

Construct a concentration-response curve and determine the IC₅₀ value.

-

Workflow for Electrophysiological Recording

Conclusion

L-701,252 is a valuable pharmacological tool for the study of the NMDA receptor glycine site. Its well-characterized in vitro profile as a potent and selective antagonist, combined with its systemic activity, makes it suitable for a range of preclinical investigations. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of glycine site antagonism in various neurological and psychiatric disorders. Further studies to fully elucidate its in vivo efficacy, pharmacokinetic profile, and detailed downstream signaling effects are warranted to advance our understanding of this important class of compounds.

References

An In-Depth Technical Guide to L-701,252: Structure, Function, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-701,252 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site. This technical guide provides a comprehensive overview of the chemical structure, pharmacological function, and key experimental findings related to L-701,252. It is designed to serve as a detailed resource for researchers and professionals in the fields of neuroscience and drug development. The document includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this important research compound.

Chemical Structure and Properties

L-701,252, with the IUPAC name 7-Chloro-3-(cyclopropylcarbonyl)-4-hydroxy-2(1H)-quinolinone, is a quinolinone derivative. Its chemical properties are fundamental to its biological activity.

| Property | Value |

| IUPAC Name | 7-Chloro-3-(cyclopropylcarbonyl)-4-hydroxy-2(1H)-quinolinone |

| Molecular Formula | C₁₃H₁₀ClNO₃ |

| Molecular Weight | 263.68 g/mol |

| CAS Number | 151057-13-5 |

| Appearance | Solid |

| Storage | Store at -20°C for up to 1 month, or at -80°C for up to 6 months.[1] |

Chemical Structure of L-701,252:

Mechanism of Action and Function

L-701,252 functions as a potent antagonist at the glycine binding site of the NMDA receptor. The NMDA receptor, a key player in excitatory synaptic transmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor, L-701,252 prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux, primarily of Ca²⁺, Na⁺, and K⁺. This blockade of NMDA receptor activity underlies its observed pharmacological effects.

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. Its activation is a critical event in numerous physiological processes, including synaptic plasticity, learning, and memory. The influx of Ca²⁺ through the NMDA receptor channel acts as a second messenger, initiating a cascade of downstream signaling events. These pathways can have divergent outcomes, ranging from promoting cell survival and synaptic strengthening to inducing excitotoxicity and cell death, depending on the intensity and duration of the receptor activation.

Caption: NMDA Receptor Signaling Pathway and the inhibitory action of L-701,252.

Quantitative Pharmacological Data

The potency and selectivity of L-701,252 have been characterized through various in vitro assays.

| Parameter | Value | Receptor/Site | Assay Type | Reference |

| IC₅₀ | 420 nM | Glycine site of NMDA receptor | Not specified | [1] |

Further quantitative data on binding affinity (Ki) and selectivity against other receptors are currently being compiled from ongoing literature reviews.

In Vivo Studies and Effects

L-701,252 has been investigated in several in vivo models to understand its physiological effects.

Anticonvulsant Activity

L-701,252 has demonstrated potent systemic anticonvulsant properties. This effect is consistent with the role of NMDA receptors in seizure generation and propagation.

Neuroprotection in Cerebral Ischemia

Studies in animal models of global cerebral ischemia have shown that L-701,252 provides a small, though not always statistically significant, degree of neuroprotection. For instance, in a gerbil model of global cerebral ischemia, intraperitoneal administration of L-701,252 (50 mg/kg) resulted in a minor, non-significant level of protection. This suggests that while antagonism of the NMDA glycine site may contribute to neuroprotection, it may be less robust compared to antagonists of other glutamate receptor subtypes in this particular injury model.

Experimental Protocols

This section details the methodologies for key experiments involving L-701,252, providing a framework for reproducible research.

In Vivo Global Cerebral Ischemia Model (Gerbil)

This protocol describes a common method for inducing global cerebral ischemia in gerbils to study the effects of neuroprotective agents like L-701,252.

Caption: Experimental workflow for the in vivo global cerebral ischemia model.

Detailed Steps:

-

Animal Preparation: Adult Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to cerebral ischemia following carotid artery occlusion. Animals are housed under standard laboratory conditions with free access to food and water.

-

Anesthesia: Anesthesia is induced, for example, with isoflurane. The depth of anesthesia is monitored throughout the surgical procedure.

-

Surgical Procedure: A ventral midline incision is made in the neck to expose both common carotid arteries. Care is taken to separate the arteries from the vagus nerves.

-

Drug Administration: L-701,252 or a vehicle control is administered, typically via the intraperitoneal (i.p.) route. A common dosage used in studies is 50 mg/kg. Administration often occurs 30 minutes prior to the ischemic insult.

-

Induction of Ischemia: Global cerebral ischemia is induced by occluding both common carotid arteries simultaneously using non-traumatic arterial clips.

-

Reperfusion: After a defined period of occlusion (e.g., 5 minutes), the clips are removed to allow for reperfusion of the brain.

-

Post-operative Care and Monitoring: The incision is sutured, and the animal is allowed to recover from anesthesia. Body temperature is maintained, and the animal is monitored for any adverse effects.

-

Neurological and Histological Analysis: At a predetermined time point post-ischemia (e.g., 7 days), animals are assessed for neurological deficits. Subsequently, the brains are harvested for histological analysis to quantify the extent of neuronal damage, particularly in vulnerable regions like the hippocampus.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the general procedure for assessing the antagonistic activity of L-701,252 on NMDA receptors in cultured neurons using the whole-cell patch-clamp technique.

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., from the cortex or hippocampus of embryonic rats) are prepared and maintained in appropriate culture media.

-

Electrophysiological Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Neurons are visualized using an inverted microscope.

-

Recording Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4. Glycine (e.g., 10 µM) and NMDA (e.g., 100 µM) are included to evoke NMDA receptor-mediated currents.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2.

-

-

Recording Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal (giga-seal) with the membrane of a neuron.

-

The membrane patch is then ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of, for example, -60 mV.

-

NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.

-

-

Drug Application: L-701,252 is applied at varying concentrations to the external solution to determine its inhibitory effect on the NMDA-evoked currents. The concentration-response curve is then used to calculate the IC₅₀ value.

Conclusion

L-701,252 is a valuable pharmacological tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at elucidating the complex signaling pathways mediated by NMDA receptors. While its neuroprotective effects in global cerebral ischemia models appear to be modest, its utility as an anticonvulsant and as a probe for NMDA receptor function remains significant. This technical guide provides a foundational understanding of L-701,252, and it is anticipated that further research will continue to unravel the therapeutic potential of targeting the NMDA receptor glycine site.

References

L-701,252: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of L-701,252, a potent antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. This guide summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes relevant pathways and workflows.

Core Mechanism of Action

L-701,252 is a selective and potent antagonist at the glycine binding site of the NMDA receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. By competitively binding to the glycine site, L-701,252 prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of calcium and sodium ions that mediate the receptor's physiological and pathological effects. This mechanism underlies its potential as a neuroprotective agent and as a tool for studying NMDA receptor function.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters reported for L-701,252.

| Parameter | Value | Species/System | Reference |

| IC50 (Glycine Site) | 420 nM | Recombinant NMDA Receptors | [1] |

| Study Type | Animal Model | Dose and Route | Key Findings | Reference |

| Neuroprotection | Gerbil | 50 mg/kg, i.p. | Provided a small, non-significant degree of neuroprotection in a model of global cerebral ischaemia. | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving L-701,252 are outlined below.

Whole-Cell Patch-Clamp Electrophysiology for Assessing L-701,252 Antagonism

This protocol is designed to measure the inhibitory effect of L-701,252 on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.

1. Cell Preparation:

-

Culture primary neurons (e.g., cortical or hippocampal neurons) or transfect a suitable cell line (e.g., HEK293 cells) with cDNAs encoding NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).

-

Plate cells on glass coverslips for recording.

2. Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, and 0.01 glycine (to allow for competitive binding studies). Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

3. Electrophysiological Recording:

-

Obtain whole-cell patch-clamp recordings from visually identified cells using a patch-clamp amplifier and data acquisition system.

-

Hold the membrane potential at -60 mV to -70 mV.

-

Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of L-701,252 with the agonists.

-

Measure the peak amplitude of the inward current in the absence and presence of L-701,252.

4. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of L-701,252.

-

Plot the concentration-response curve and fit the data with a logistic function to determine the IC50 value.

In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels

This protocol allows for the in vivo assessment of how L-701,252 administration affects extracellular levels of neurotransmitters, such as glutamate and glycine, in a specific brain region.

1. Animal Surgery and Probe Implantation:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

After a stable baseline is established, administer L-701,252 (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

3. Sample Analysis:

-

Analyze the collected dialysate samples for neurotransmitter concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

4. Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline values.

-

Analyze the time course of changes in neurotransmitter levels following L-701,252 administration.

Visualizations

Signaling Pathway

References

L-701,252: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-701,252 is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory synaptic transmission, is critically involved in the pathophysiology of ischemic brain injury. Overactivation of NMDA receptors by excessive glutamate (B1630785) release during an ischemic event leads to a massive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal death, a process known as excitotoxicity. By modulating NMDA receptor activity, glycine site antagonists like L-701,252 have been investigated for their potential as neuroprotective agents. This technical guide provides an in-depth overview of the neuroprotective properties of L-701,252, focusing on its mechanism of action, experimental evidence, and the underlying signaling pathways.

Core Mechanism of Action: Glycine Site Antagonism

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active. L-701,252 exerts its effects by competitively binding to the glycine binding site on the GluN1 subunit of the NMDA receptor, thereby preventing the binding of the endogenous co-agonist. This allosteric modulation reduces the probability of the ion channel opening in the presence of glutamate, thus attenuating the excessive calcium influx that drives excitotoxicity. This targeted approach offers a more nuanced modulation of NMDA receptor function compared to non-competitive antagonists that block the ion channel directly, which have been associated with significant side effects.

Quantitative Neuroprotective Efficacy

Studies have demonstrated that L-701,252 provides a modest degree of neuroprotection in models of global cerebral ischemia. The following table summarizes the quantitative data from a key comparative study in a gerbil model of transient global cerebral ischemia.

| Compound | Target | Dose | Administration Route | Neuroprotection (% Neuronal Survival vs. Ischemic Control) |

| L-701,252 | NMDA Receptor Glycine Site Antagonist | 50 mg/kg | Intraperitoneal (i.p.) | Small, non-significant protection [1] |

| MK-801 | NMDA Receptor Non-competitive Antagonist | 2 mg/kg | Intraperitoneal (i.p.) | 20% (significant protection)[1] |

| LY293558 | AMPA Receptor Antagonist | 20 mg/kg | Intraperitoneal (i.p.) | 55% (good neuroprotection)[1] |

Note: While the study by Hicks et al. (1999) described the neuroprotection from L-701,252 as a "small degree," a specific percentage was not provided in the available literature. The protection was noted as non-significant in contrast to the significant protection afforded by MK-801.

Experimental Protocols

The neuroprotective effects of L-701,252 have been primarily evaluated using in vivo models of cerebral ischemia. A standard experimental protocol is detailed below.

Gerbil Model of Transient Global Cerebral Ischemia

This model is widely used to study delayed neuronal death, particularly in the CA1 region of the hippocampus, which is highly vulnerable to ischemic insults.

1. Animal Model:

-

Species: Mongolian Gerbil (Meriones unguiculatus)

-

Rationale: The gerbil's incomplete Circle of Willis makes it highly susceptible to forebrain ischemia following bilateral carotid artery occlusion.

2. Surgical Procedure: Bilateral Common Carotid Artery Occlusion (BCCAO)

-

Animals are anesthetized.

-

A ventral midline incision is made in the neck to expose both common carotid arteries.

-

The arteries are carefully separated from the vagus nerves.

-

Aneurysm clips are placed on both arteries to induce ischemia for a defined period, typically 5 minutes.[2][3]

-

After the ischemic period, the clips are removed to allow for reperfusion.

-

The incision is sutured, and the animal is allowed to recover.

3. Drug Administration:

-

L-701,252 is dissolved in a suitable vehicle.

-

The compound is administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.[1]

-

The timing of administration is critical for assessing neuroprotective efficacy. A common paradigm involves administration 30 minutes prior to the ischemic insult and again 2.5 hours after the start of reperfusion.[1]

4. Histological Assessment of Neuroprotection:

-

Tissue Preparation: Several days after the ischemic insult (e.g., 4-7 days), animals are euthanized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed and processed for histological analysis.[2]

-

Cresyl Violet (Nissl) Staining: Brain sections, particularly through the hippocampus, are stained with cresyl violet. This stain binds to the Nissl substance in the cytoplasm of neurons, allowing for their visualization and quantification.[4][5][6][7][8]

-

Quantification of Neuronal Survival: The number of surviving pyramidal neurons in the CA1 sector of the hippocampus is counted under a microscope. Neuroprotection is calculated as the percentage of surviving neurons in the treated group compared to the ischemic control group.

Signaling Pathways and Visualizations

The neuroprotective effect of L-701,252 is intrinsically linked to its ability to modulate the complex signaling cascades initiated by NMDA receptor activation during ischemia.

Ischemic Excitotoxicity Signaling Pathway

During cerebral ischemia, massive glutamate release leads to overactivation of NMDA receptors, resulting in excessive Ca2+ influx. This calcium overload triggers a number of downstream pro-death pathways.

Caption: Ischemic excitotoxicity pathway and the inhibitory action of L-701,252.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates the typical workflow for an in vivo study evaluating the neuroprotective effects of L-701,252.

Caption: In vivo experimental workflow for L-701,252 neuroprotection studies.

Conclusion

L-701,252, as a selective antagonist of the NMDA receptor glycine site, represents a targeted approach to mitigating the excitotoxic cascade initiated by cerebral ischemia. While preclinical studies in models of global cerebral ischemia indicate a modest neuroprotective effect, it is less robust than that observed with non-competitive NMDA antagonists or AMPA receptor antagonists. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the field of neuroprotection. Further investigation into the therapeutic window, dose-response relationships, and potential for combination therapies will be crucial in determining the future clinical utility of glycine site antagonists in the treatment of ischemic stroke.

References

- 1. researchgate.net [researchgate.net]

- 2. Delayed neuronal death in the gerbil hippocampus following ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective vulnerability in the gerbil hippocampus following transient ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. neurosciencecourses.com [neurosciencecourses.com]

- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 6. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Experimentation with L-701,252

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the in vivo experimental use of L-701,252, a potent and selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. The primary application detailed is the evaluation of its neuroprotective effects in a well-established animal model of global cerebral ischemia. This document includes comprehensive protocols for the surgical induction of ischemia, administration of L-701,252, and subsequent histological analysis to quantify neuroprotection. Additionally, the underlying mechanism of action is illustrated through a signaling pathway diagram.

Introduction

L-701,252 is a valuable research tool for investigating the role of the NMDA receptor glycine site in various physiological and pathological processes within the central nervous system. The NMDA receptor, a key player in synaptic plasticity and neuronal function, is also implicated in excitotoxic neuronal death, a common pathway in neurodegenerative diseases and ischemic brain injury. By blocking the glycine co-agonist site, L-701,252 can modulate NMDA receptor activity, offering a potential therapeutic avenue for conditions characterized by excessive glutamatergic signaling. The following protocols are designed to guide researchers in the in vivo assessment of L-701,252's neuroprotective efficacy.

Data Presentation

While a specific study utilizing L-701,252 in a gerbil model of global cerebral ischemia has been identified, the publicly available information does not contain the specific quantitative data on the extent of neuroprotection. The table below is a template that researchers can use to structure their data upon completion of the described experiments.

| Treatment Group | Animal Model | Ischemia Duration (minutes) | L-701,252 Dose (mg/kg, i.p.) | Number of Surviving Neurons in Hippocampal CA1 Region (mean ± SEM) | % Neuroprotection vs. Vehicle |

| Sham | Gerbil | 0 | Vehicle | Data to be filled | N/A |

| Vehicle | Gerbil | 5 | Vehicle | Data to be filled | 0% |

| L-701,252 | Gerbil | 5 | 50 | Data to be filled | Data to be calculated |

Experimental Protocols

Animal Model and Drug Administration

A commonly used model to assess the neuroprotective effects of compounds like L-701,252 is the Mongolian gerbil model of transient global cerebral ischemia.

Materials:

-

Male Mongolian gerbils (60-80 g)

-

L-701,252

-

Vehicle solution (e.g., sterile saline, or a solution containing DMSO, PEG300, and Tween 80 for compounds with low aqueous solubility)

-

Anesthetic (e.g., isoflurane, pentobarbital)

-

Heating pad to maintain body temperature

Procedure:

-

Acclimatize animals to the housing conditions for at least one week before the experiment.

-

Prepare the L-701,252 solution. A suggested dose for neuroprotection studies is 50 mg/kg, administered intraperitoneally (i.p.).

-

Anesthetize the gerbil using an appropriate anesthetic.

-

Administer L-701,252 (50 mg/kg, i.p.) or vehicle to the respective animal groups. The timing of administration can be varied depending on the study design (e.g., pre-ischemia, post-ischemia).

Surgical Protocol: Bilateral Common Carotid Artery Occlusion (BCCAO)

This surgical procedure induces transient global cerebral ischemia.

Materials:

-

Surgical instruments (scissors, forceps, vessel clips)

-

Sutures

-

Heating lamp to maintain body temperature during surgery

-

Stereotaxic frame (optional, for stabilization)

Procedure:

-

Place the anesthetized gerbil in a supine position on a heating pad to maintain its body temperature at 37°C.

-

Make a midline cervical incision to expose the bilateral common carotid arteries.

-

Carefully separate the arteries from the surrounding nerves and tissues.

-

Place vessel clips on both common carotid arteries to induce ischemia. A 5-minute occlusion period is often sufficient to cause significant neuronal damage in the hippocampus.[1][2]

-

After the designated ischemic period, remove the clips to allow for reperfusion of the brain.

-

Suture the incision and allow the animal to recover in a warm environment.

-

Sham-operated animals should undergo the same surgical procedure without the occlusion of the carotid arteries.

Histological Quantification of Neuronal Loss

This protocol allows for the assessment of the neuroprotective effect of L-701,252 by quantifying the number of surviving neurons in the hippocampus.

Materials:

-

Perfusion solutions (saline, 4% paraformaldehyde)

-

Microtome or cryostat

-

Microscope slides

-

Staining reagents (e.g., Cresyl Violet for Nissl staining, or specific neuronal markers like NeuN)

-

Microscope with a camera and image analysis software

Procedure:

-

At a predetermined time point after ischemia (e.g., 7 days), deeply anesthetize the animals.

-

Perform transcardial perfusion, first with saline to clear the blood, followed by 4% paraformaldehyde to fix the brain tissue.

-

Carefully dissect the brain and post-fix it in 4% paraformaldehyde overnight.

-

Cryoprotect the brain by immersing it in a sucrose (B13894) solution (e.g., 30%) until it sinks.

-

Section the brain into coronal slices (e.g., 30 µm thickness) using a microtome or cryostat. Focus on the hippocampal region.

-

Mount the sections on microscope slides.

-

Perform staining to visualize the neurons. Cresyl Violet is a common stain that labels the Nissl substance in neurons, allowing for the identification and counting of viable cells.[1] Immunohistochemistry with an antibody against a neuronal marker like NeuN can also be used for more specific neuronal quantification.[1]

-

Under a microscope, count the number of surviving neurons in a defined area of the hippocampal CA1 region, which is particularly vulnerable to ischemic damage.[3] Image analysis software can be used for unbiased cell counting.

-

Compare the number of surviving neurons in the L-701,252-treated group with the vehicle-treated group to determine the extent of neuroprotection.

Mandatory Visualization

Signaling Pathway Diagram

Caption: NMDA Receptor Signaling and L-701,252 Mechanism.

Experimental Workflow Diagram

Caption: In Vivo Neuroprotection Study Workflow.

References

- 1. Time-course pattern of neuronal loss and gliosis in gerbil hippocampi following mild, severe, or lethal transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Time-course pattern of neuronal loss and gliosis in gerbil hippocampi following mild, severe, or lethal transient global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Response of hippocampal neurons and glial cells to alternating magnetic field in gerbils submitted to global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-701,252 In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro cell culture assays for the characterization of L-701,252, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site. The provided protocols offer detailed methodologies for key experiments to assess the compound's activity and mechanism of action.

Introduction to L-701,252

L-701,252 is a quinolinone derivative that acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[1] By binding to this site, L-701,252 prevents the glycine-dependent activation of the NMDA receptor, thereby inhibiting ion channel opening and subsequent calcium influx.[1][2] This mechanism of action makes L-701,252 a valuable tool for studying the physiological and pathological roles of NMDA receptors and a potential therapeutic agent for conditions associated with excessive NMDA receptor activity.

Data Presentation: In Vitro Pharmacology of L-701,252

The following table summarizes the quantitative data for L-701,252 from various in vitro assays.

| Assay Type | Receptor/Cell Line | Ligand/Agonist | Parameter | Value | Reference |

| Radioligand Binding | Rat brain membranes | [3H]MDL 105,519 | Ki | 0.8 nM | [3] |

| Electrophysiology | Recombinant human NR1/NR2A receptors in HEK-293 cells | Glycine | IC50 | 420 nM | [4] |

| Electrophysiology | Recombinant human NR1/NR2B receptors in HEK-293 cells | Glycine | IC50 | 380 nM | [4] |

Experimental Protocols

Radioligand Binding Assay for Determination of L-701,252 Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of L-701,252 for the glycine binding site of the NMDA receptor using a radiolabeled antagonist, such as [3H]MDL 105,519.

Materials:

-

Cell Culture: HEK-293 cells stably expressing specific human NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B).

-

Membrane Preparation:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Centrifuge.

-

-

Binding Assay:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]MDL 105,519 (or other suitable glycine site antagonist radioligand).

-

Non-labeled L-701,252.

-

Non-specific binding control: A high concentration of a known glycine site antagonist (e.g., 10 µM 5,7-dichlorokynurenic acid - DCKA).

-

96-well plates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Filtration manifold.

-

Protocol:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the desired NMDA receptor subtype to confluency.

-

Harvest the cells and wash with ice-cold PBS.

-

Homogenize the cell pellet in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and Assay Buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control (e.g., 10 µM DCKA).

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of L-701,252.

-

-

Add the membrane preparation (typically 50-100 µg of protein) to each well.

-

Add the competing ligands (L-701,252 or non-specific control) at various concentrations.

-

Initiate the binding reaction by adding the radioligand (e.g., [3H]MDL 105,519 at a concentration near its Kd).

-

Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the L-701,252 concentration.

-

Determine the IC50 value (the concentration of L-701,252 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization of L-701,252

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of L-701,252 on NMDA receptor-mediated currents in cultured cells.

Materials:

-

Cell Culture: HEK-293 cells transiently or stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B) plated on glass coverslips.

-

Electrophysiology Rig:

-

Inverted microscope.

-

Micromanipulators.

-

Patch-clamp amplifier.

-

Data acquisition system and software.

-

Perfusion system.

-

-

Solutions:

-

External (bath) solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Agonist solution: External solution containing a fixed concentration of glutamate (B1630785) (e.g., 100 µM) and glycine (e.g., 10 µM).

-

L-701,252 solutions: Agonist solution containing varying concentrations of L-701,252.

-

Protocol:

-

Cell Preparation:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

-

Patch-Clamp Recording:

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the micropipette under visual guidance.

-

Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV or -70 mV.

-

-

Data Acquisition:

-

Apply the agonist solution to the cell using the perfusion system to evoke an inward NMDA receptor-mediated current.

-

After a stable baseline current is established, co-apply the agonist solution with increasing concentrations of L-701,252.

-

Record the peak amplitude of the inward current at each concentration of L-701,252.

-

Wash out the drug with the agonist solution to ensure reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence of each concentration of L-701,252.

-

Normalize the current amplitudes to the control current (in the absence of L-701,252).

-

Plot the normalized current as a function of the L-701,252 concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), a Schild analysis can be performed by measuring agonist dose-response curves in the presence of fixed concentrations of L-701,252.[5]

-

Mandatory Visualization

NMDA Receptor Signaling Pathway and Antagonism by L-701,252

Caption: Antagonistic action of L-701,252 on the NMDA receptor signaling pathway.

Experimental Workflow for Whole-Cell Patch-Clamp Assay

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

Application Notes and Protocols for L-701,252 in Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-701,252 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist binding site (GlycineB). Its high affinity and specificity make it a valuable pharmacological tool for investigating the role of NMDA receptor subtypes in various physiological and pathological processes. These application notes provide detailed protocols and guidelines for the use of L-701,252 in electrophysiological studies, enabling researchers to probe the function of NMDA receptors in synaptic transmission and plasticity.

Mechanism of Action

L-701,252 acts as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[1][2] The binding of a co-agonist, typically glycine or D-serine, to this site is a prerequisite for the channel opening mediated by the binding of glutamate (B1630785) to the GluN2 subunit. By competitively inhibiting the binding of glycine, L-701,252 prevents the conformational changes necessary for ion channel activation, thereby blocking the influx of Ca²⁺ and Na⁺ ions. This targeted antagonism allows for the specific interrogation of glycine-site modulation of NMDA receptor function.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of L-701,252 and a closely related analog, L-701,324, which exhibits a similar mechanism of action. This data is essential for experimental design and interpretation.

| Compound | Parameter | Value | Species/Cell Type | Reference |

| L-701,252 | IC₅₀ | 420 nM | Not Specified | [3] |

| L-701,324 | Kₑ | 19 nM | Rat Cultured Cortical Neurons | [1] |

| L-701,324 | mKᵢ (NR1a/NR2A) | 5 nM | Mouse Fibroblast Cells | [1] |

| L-701,324 | mKᵢ (NR1a/NR2B) | 5 nM | Mouse Fibroblast Cells | [1] |

Note: The data for L-701,324 is provided as a reference due to its structural and mechanistic similarity to L-701,252 and the availability of detailed electrophysiological characterization.[1] Researchers should consider this when designing experiments with L-701,252 and may need to perform concentration-response curves to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of NMDA Receptor-Mediated Currents in Cultured Neurons

This protocol is adapted from studies on the closely related glycine site antagonist L-701,324 and is suitable for investigating the inhibitory effect of L-701,252 on NMDA receptor-mediated currents in cultured neurons, such as rat cortical or hippocampal neurons.[1]

1. Cell Culture and Preparation:

-

Culture primary rat cortical or hippocampal neurons on glass coverslips according to standard laboratory protocols.

-

Use neurons between 10 and 14 days in vitro for optimal NMDA receptor expression.

-

Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

2. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ to maintain pH at 7.4.[4]

-

External Solution for NMDA Receptor Current Isolation (in mM): aCSF containing 0 MgCl₂, 10 µM glycine (to ensure consistent baseline activation), 10 µM bicuculline (B1666979) methiodide (to block GABAA receptors), and 1 µM tetrodotoxin (B1210768) (TTX) (to block voltage-gated sodium channels).

-

Internal Pipette Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[4]

-

L-701,252 Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Dilute to the final desired concentration in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

-

Establish a whole-cell voltage-clamp configuration using a patch-clamp amplifier.

-

Hold the neuron at a membrane potential of -60 mV.

-

Locally apply NMDA (100-200 µM) using a puffer pipette to evoke an inward current.

-

After establishing a stable baseline of NMDA-evoked currents, perfuse the recording chamber with the external solution containing the desired concentration of L-701,252.

-

Continue to apply NMDA at regular intervals to observe the inhibitory effect of L-701,252 on the current amplitude.

-

To determine the IC₅₀, apply a range of L-701,252 concentrations and measure the percentage of inhibition of the NMDA-evoked current at each concentration.

Protocol 2: Investigation of L-701,252 on Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the methodology to assess the impact of L-701,252 on the induction of NMDA receptor-dependent LTP in acute hippocampal slices.

1. Slice Preparation:

-

Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain (e.g., rat or mouse) in ice-cold, oxygenated aCSF.

-

Allow slices to recover in an interface or submerged chamber with oxygenated aCSF for at least 1 hour at room temperature.

2. Solutions:

-

aCSF: Same as in Protocol 1.

-

L-701,252 Solution: Prepare the desired concentration of L-701,252 in aCSF.

3. Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

To investigate the effect of L-701,252 on LTP induction, perfuse the slice with the L-701,252 solution for at least 20-30 minutes prior to LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[5]

-

Continue to record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

-

Compare the degree of potentiation in the presence of L-701,252 to control slices that received HFS in the absence of the antagonist.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Caption: NMDA Receptor Signaling Pathway and Site of L-701,252 Action.

Caption: General Experimental Workflow for L-701,252 in Electrophysiology.

References

- 1. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-701,252 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-701,252, a potent and selective antagonist of the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, in rodent models. This document includes a summary of reported dosages, detailed experimental protocols for administration, and a description of the underlying signaling pathway.

Data Presentation: L-701,252 Dosage in Rodent Models